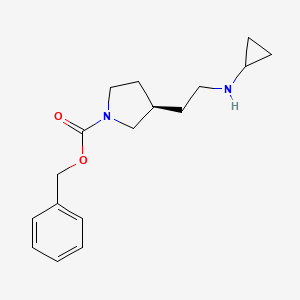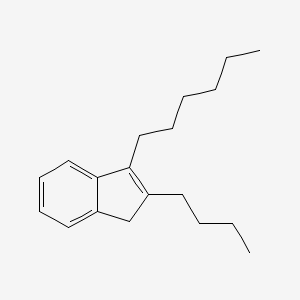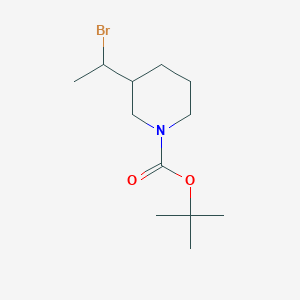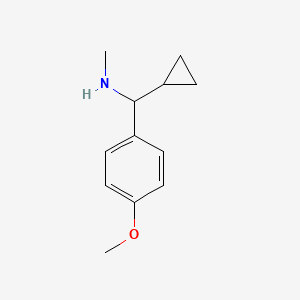
Carbamodithioic acid, (2-(methylamino)cyclobutyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamodithioic acid, (2-(methylamino)cyclobutyl)methyl ester is a chemical compound with a unique structure that includes a cyclobutyl ring and a methylamino group. This compound is part of the carbamodithioic acid family, which is known for its diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, (2-(methylamino)cyclobutyl)methyl ester typically involves the reaction of carbamodithioic acid derivatives with appropriate cyclobutyl and methylamino precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Carbamodithioic acid, (2-(methylamino)cyclobutyl)methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted carbamodithioic acid derivatives.
Aplicaciones Científicas De Investigación
Carbamodithioic acid, (2-(methylamino)cyclobutyl)methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamodithioic acid, (2-(methylamino)cyclobutyl)methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamodithioic acid, dimethyl-, methyl ester
- Carbamodithioic acid, diethyl-, methyl ester
Uniqueness
Carbamodithioic acid, (2-(methylamino)cyclobutyl)methyl ester is unique due to its cyclobutyl ring and methylamino group, which confer distinct chemical properties and reactivity compared to other carbamodithioic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63870-03-1 |
|---|---|
Fórmula molecular |
C7H14N2S2 |
Peso molecular |
190.3 g/mol |
Nombre IUPAC |
[2-(methylamino)cyclobutyl]methyl carbamodithioate |
InChI |
InChI=1S/C7H14N2S2/c1-9-6-3-2-5(6)4-11-7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10) |
Clave InChI |
YKJINQAWWMZENP-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCC1CSC(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Aminooxy)methyl]benzaldehyde](/img/structure/B13956597.png)
![1H,3H-Pyrano[3,4-B]pyrrolizine](/img/structure/B13956603.png)



![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethanone](/img/structure/B13956632.png)
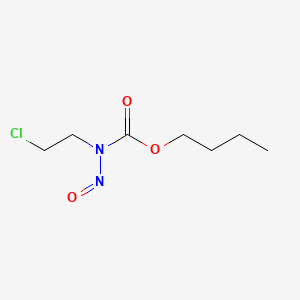
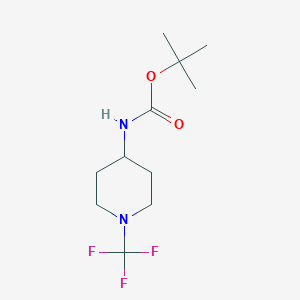
![(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine](/img/structure/B13956644.png)
![4-[(2-chlorophenyl)Methylene]piperidine](/img/structure/B13956658.png)
